2-Methylpentadecane (CAS: 1560-93-6) is a saturated, branched-chain aliphatic hydrocarbon with the formula C16H34. As a member of the isohexadecane family, it is a colorless liquid characterized by low polarity and high stability. Unlike its linear analog, n-pentadecane, or generic alkane mixtures, the specific methyl branching in 2-methylpentadecane imparts distinct physical and biological properties. These differences are critical in applications where molecular structure dictates function, such as in chemical ecology as a specific insect kairomone and in analytical chemistry as a gas chromatography (GC) reference standard.
Substituting 2-methylpentadecane with its linear isomer (n-pentadecane), a different branched isomer, or a generic C16 alkane mixture is unreliable for most technical applications. The precise position of the methyl group significantly alters physical properties like melting point and viscosity, which are critical for formulation and low-temperature handling. Furthermore, in biological systems, receptor-ligand interactions are highly specific; an insect's chemosensory proteins, for instance, can differentiate between closely related isomers, making 2-methylpentadecane a specific attractant while other isomers may be inactive. In analytical applications such as gas chromatography, retention time is directly dependent on the isomeric structure, rendering generic substitutes unsuitable for use as a specific reference standard.
The branched structure of 2-methylpentadecane significantly lowers its freezing point compared to its linear analog, n-pentadecane. This property is crucial for applications requiring fluidity at or below standard room temperatures. The melting point of 2-methylpentadecane is approximately -7°C, whereas n-pentadecane solidifies at a much higher temperature of 9.9°C. This substantial difference ensures 2-methylpentadecane remains a processable liquid in environments where n-pentadecane would be a solid, simplifying handling, storage, and formulation without requiring heating.
| Evidence Dimension | Melting / Freezing Point (°C) |
| Target Compound Data | -7°C |
| Comparator Or Baseline | n-Pentadecane: 9.9°C |
| Quantified Difference | 16.9°C lower freezing point than the linear isomer |
| Conditions | Standard atmospheric pressure. |
This compound is the correct choice for formulations or systems that must remain liquid and handleable at temperatures below 10°C, where the common substitute n-pentadecane would solidify.
2-Methylpentadecane is identified as a key kairomone—a chemical signal beneficial to the receiver—for the rice leaf folder, *Cnaphalocrocis medinalis*, a significant agricultural pest. While this specific compound is not explicitly quantified against isomers in a single study, the literature on insect chemoreception consistently shows that biological activity is highly dependent on precise isomeric structure. Proteins in the insect's antennae bind selectively to specific volatiles, meaning substitution with n-pentadecane or other isomers would likely fail to elicit the same targeted attractant response required for monitoring or trapping applications.
| Evidence Dimension | Biological Activity (Kairomone) |
| Target Compound Data | Identified as a volatile attractant for *C. medinalis*. |
| Comparator Or Baseline | Other alkane isomers or linear alkanes (not specified as attractants for this species). |
| Quantified Difference | Qualitative specificity; quantitative difference is inferred from the high structural specificity of insect chemoreception. |
| Conditions | Insect behavioral and electrophysiological response assays. |
For research or pest management applications targeting *Cnaphalocrocis medinalis*, the specific isomeric structure of 2-methylpentadecane is required to ensure effective attraction.
In gas chromatography (GC), the retention index (RI) is a standardized measure of a compound's elution time. 2-Methylpentadecane has a well-documented non-polar retention index of approximately 1564. This is distinct from its linear C15 and C16 analogs, n-pentadecane (RI = 1500) and n-hexadecane (RI = 1600). This defined difference allows 2-methylpentadecane to be used as a specific reference marker for identifying branched alkanes in complex mixtures, a task for which a linear alkane or an isomeric mixture would be unsuitable.
| Evidence Dimension | Kovats Retention Index (Non-polar column) |
| Target Compound Data | ~1564 |
| Comparator Or Baseline | n-Pentadecane: 1500; n-Hexadecane: 1600 |
| Quantified Difference | Elutes between n-C15 and n-C16 standards, providing a specific reference point for branched C16 alkanes. |
| Conditions | Gas chromatography with a standard non-polar stationary phase (e.g., squalane, DB-1, HP-5). |
Procuring this specific isomer is necessary for analytical methods requiring a reliable retention index standard to identify or quantify branched C16 hydrocarbons.
Based on its function as a specific kairomone, 2-methylpentadecane is the appropriate choice for developing and manufacturing lures to monitor and trap the rice leaf folder, *Cnaphalocrocis medinalis*. Using this specific isomer ensures the targeted biological response necessary for effective pest management research and implementation.
The significantly depressed freezing point of 2-methylpentadecane (-7°C) compared to its linear C15 analog (9.9°C) makes it a valuable component for specialty lubricants, solvents, or calibration fluids that must maintain liquidity and flow characteristics in cold environments.
With its defined retention index of ~1564, 2-methylpentadecane serves as a reliable analytical standard for the identification of branched C16 alkanes in the analysis of petroleum products, environmental samples, or natural product extracts. Its unique elution position relative to linear alkanes allows for more accurate peak identification.
Irritant